molecular formula C9H6F3NOS B3362505 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate CAS No. 1000576-96-4

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate

Cat. No.: B3362505
CAS No.: 1000576-96-4
M. Wt: 233.21 g/mol
InChI Key: DLFYMFUPLZKECQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate typically involves the reaction of 2-Methyl-4-(trifluoromethoxy)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

2-Methyl-4-(trifluoromethoxy)aniline+ThiophosgeneThis compound\text{2-Methyl-4-(trifluoromethoxy)aniline} + \text{Thiophosgene} \rightarrow \text{this compound} 2-Methyl-4-(trifluoromethoxy)aniline+Thiophosgene→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures in solvents like dichloromethane or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Thioureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with alcohols.

    Sulfonyl Derivatives: Formed from oxidation reactions.

Scientific Research Applications

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the isothiocyanate functional group into various molecules.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound’s trifluoromethoxy group enhances its reactivity and stability, making it a valuable tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenyl isothiocyanate
  • 2-(Trifluoromethoxy)phenyl isothiocyanate
  • 4-Methylphenyl isothiocyanate

Uniqueness

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate is unique due to the presence of both the methyl and trifluoromethoxy groups. These groups confer distinct chemical properties, such as increased reactivity and stability, compared to other isothiocyanate derivatives. The trifluoromethoxy group, in particular, enhances the compound’s ability to interact with biological molecules, making it a valuable tool in proteomics and other research fields .

Properties

IUPAC Name

1-isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c1-6-4-7(14-9(10,11)12)2-3-8(6)13-5-15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFYMFUPLZKECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215263
Record name 1-Isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-96-4
Record name 1-Isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000576-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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